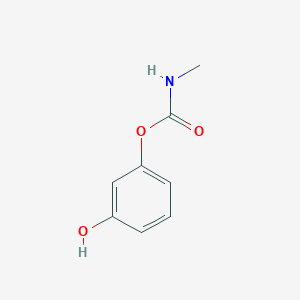

3-Hydroxyphenyl methylcarbamate

Overview

Description

3-Hydroxyphenyl methylcarbamate, also known as carbaryl, is a widely used pesticide and insecticide. It belongs to the carbamate family of chemicals and is commonly used in agriculture, forestry, and horticulture. Carbaryl is also used in public health programs to control pests like mosquitoes and ticks. The compound is known for its broad-spectrum activity against a wide range of insects and pests.

Scientific Research Applications

1. Biological Monitoring and Metabolism

Phenmedipham, a herbicide, when metabolized, forms metabolites including methyl-N-(3-hydroxyphenyl)-carbamate. These compounds are excreted in urine, and their presence can be used for biological monitoring of occupational exposure to phenmedipham (Schettgen, Weiss, & Angerer, 2001).

2. Antitubercular Agents

(3-Benzyl-5-hydroxyphenyl)carbamates have been discovered as new antitubercular agents. They show inhibitory activity against various strains of M. tuberculosis and demonstrate potent in vivo efficacy, positioning them as promising candidates for tuberculosis treatment (Cheng et al., 2019).

3. Analytical Chemistry Applications

3-Hydroxyphenyl methylcarbamate is involved in the analysis of N-methylcarbamate insecticides in urine, using liquid chromatography. This analysis is crucial for monitoring exposure to certain insecticides (Fernández, Vázquez, & Vidal, 2000).

4. Synthesis of Derivatives

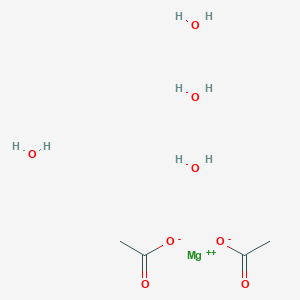

Methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives have been synthesized using magnesium hydrogen sulfate, demonstrating the versatility of this compound in organic synthesis (Ghashang, 2014).

5. Topical Drug Delivery

In a study, (3S,4R)-[6-(3-hydroxyphenyl)sulfonyl]-2,2,3-trimethyl-4-(2-methyl-3-oxo-2,3-dihydropyridazin-6-yloxy)-3-chromanol, a compound related to this compound, was used in polymeric nanoparticle suspensions for targeted drug delivery to hair follicles (Morgen et al., 2011).

6. Environmental Impact and Degradation

Studies on the degradation and ecotoxicity of carbamic pesticides in water highlight the role of this compound derivatives in environmental science. These compounds' transformations impact aquatic organisms and are crucial for understanding pesticide pollution (Iesce et al., 2006).

Mechanism of Action

Target of Action

The primary target of 3-Hydroxyphenyl methylcarbamate is Acetylcholinesterase (AChE) . AChE plays a crucial role in nerve signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine .

Mode of Action

This compound interacts with its target, AChE, by forming unstable complexes through carbamoylation of the active sites of the enzyme . This interaction inhibits the activity of AChE, leading to an accumulation of acetylcholine in the synaptic cleft, which can result in prolonged nerve impulses.

Biochemical Pathways

The compound is involved in the degradation metabolism of 3- (3-hydroxyphenyl) propionate (3HPP), a derivative of lignin, in certain bacterial strains . The enzyme MhpA K-12 catalyzes the initial reaction of 3HPP degradation, converting 3HPP to 3- (2,3-dihydroxyphenyl) propionate (DHPP) . This is considered an important initial step in the aerobic metabolic pathway for the degradation of 3HPP .

Pharmacokinetics

It’s known that enantioselectivity can be observed in all pharmacokinetic processes, especially in the metabolism of xenobiotics

Result of Action

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This can result in prolonged nerve impulses, potentially leading to overstimulation of the muscles and glands controlled by the affected nerves .

Safety and Hazards

Future Directions

While specific future directions for 3-Hydroxyphenyl methylcarbamate were not found in the search results, carbamates in general have received much attention in recent years due to their application in drug design and discovery . They play a significant role in modern drug discovery and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

The nature of these interactions often involves the formation of unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes .

Cellular Effects

The cellular effects of 3-Hydroxyphenyl methylcarbamate are not well-studied. Carbamate compounds are known to have various effects on cells. For instance, they can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that carbamate compounds, such as this compound, can exert their effects at the molecular level through various mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of carbamate compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of carbamate compounds can vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that carbamate compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that carbamate compounds can interact with various transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

It is known that carbamate compounds can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Properties

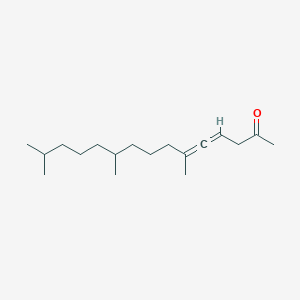

IUPAC Name |

(3-hydroxyphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-8(11)12-7-4-2-3-6(10)5-7/h2-5,10H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNVCWZCRNGTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172733 | |

| Record name | 1,3-Benzenediol, mono(methylcarbamate) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19189-01-6 | |

| Record name | Carbamic acid, methyl-, m-hydroxyphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019189016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, mono(methylcarbamate) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

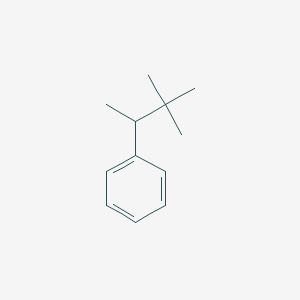

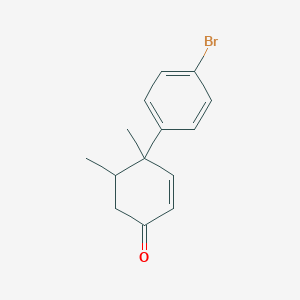

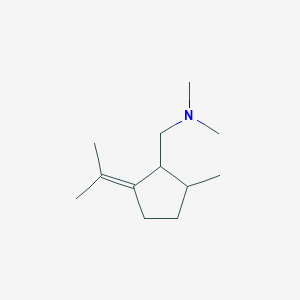

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

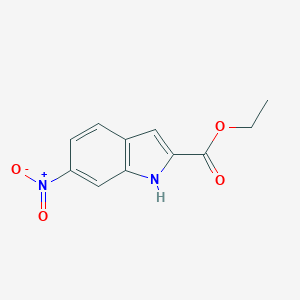

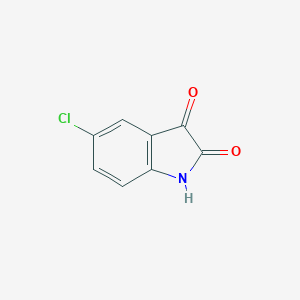

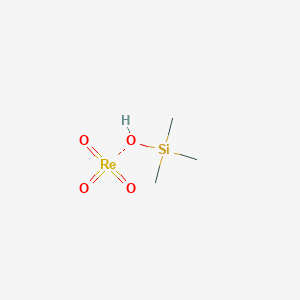

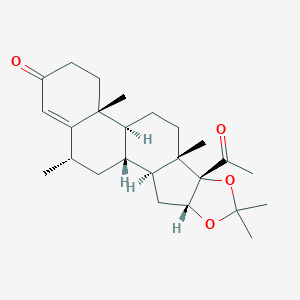

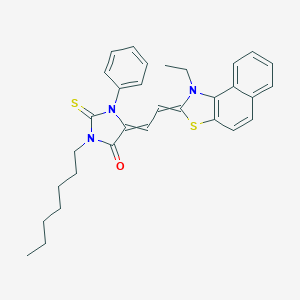

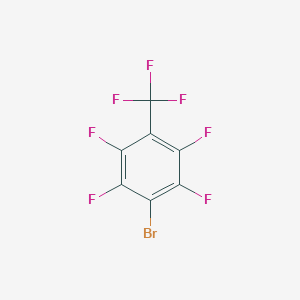

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)